molecular formula C15H24N2O2 B4894924 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine CAS No. 864388-85-2

1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine

Cat. No. B4894924
CAS RN: 864388-85-2
M. Wt: 264.36 g/mol
InChI Key: SKPKQDRUYSZWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine, also known as EMBP, is a synthetic compound that has been widely used in scientific research. EMBP is a piperazine derivative that has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine is not fully understood. However, it has been suggested that 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine exerts its antitumor activity by inducing apoptosis, which is a programmed cell death. 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has also been found to inhibit the growth of cancer cells by blocking the cell cycle progression. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has been shown to inhibit the replication of HIV and HSV by blocking the viral entry into the host cells.
Biochemical and Physiological Effects:
1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has been found to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis. 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix. Furthermore, 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine in lab experiments is its wide range of biological activities. 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has been found to exhibit antitumor, antiviral, and anti-inflammatory effects, which makes it a potential candidate for the treatment of various diseases. Another advantage of using 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine is its synthetic nature, which allows for the production of large quantities of pure compound. However, one of the limitations of using 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine is its relatively low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine. One of the areas of interest is the development of 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine-based drugs for the treatment of cancer and viral infections. Another area of interest is the identification of the molecular targets of 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine, which can provide insights into its mechanism of action. Furthermore, the development of more efficient synthesis methods for 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine can lead to the production of new analogs with improved biological activities.

Synthesis Methods

1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine can be synthesized through a multistep process that involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 4-methylpiperazine in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine.

Scientific Research Applications

1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-4-19-15-11-13(5-6-14(15)18-3)12-17-9-7-16(2)8-10-17/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPKQDRUYSZWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206335
Record name 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-methylpiperazine

CAS RN

864388-85-2
Record name 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864388-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.